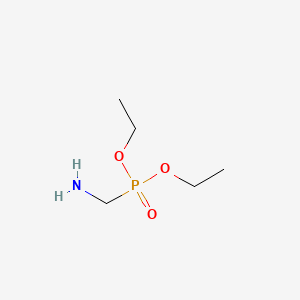
4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine
Descripción general
Descripción
4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine is a chemical compound with the CAS Number: 77168-31-1 . It has a molecular weight of 205.65 . The compound is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine is represented by the formula C10H8ClN3 . The InChI code for this compound is 1S/C10H8ClN3/c1-7-6-9(11)14-10(13-7)8-4-2-3-5-12-8/h2-6H,1H3 .Physical And Chemical Properties Analysis
4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine is a solid at room temperature . It has a molecular weight of 205.65 .Aplicaciones Científicas De Investigación
Application in Nonlinear Optics
4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine derivatives, such as thiopyrimidine derivatives, have shown promising applications in nonlinear optics (NLO). A study by Hussain et al. (2020) focused on ethyl 4-((3-chlorobenzyl)thio)-6-methyl-2-phenylpyrimidine-5-carboxylate and related compounds, demonstrating their considerable NLO character, indicating their potential for optoelectronic applications in high-tech fields (Hussain et al., 2020).
Biological Activity and Potential in Medicine
Pyrimidine derivatives, including those similar to 4-chloro-6-methyl-2-(pyridin-2-yl)pyrimidine, have been studied for their biological activities. Pivazyan et al. (2019) synthesized derivatives that showed significant plant growth-stimulating effects (Pivazyan et al., 2019). Additionally, Mallikarjunaswamy et al. (2013) explored pyrimidine salts with chloranilic and picric acids, finding that certain compounds exhibited good antibacterial and antifungal activities (Mallikarjunaswamy et al., 2013).
Structural and Chemical Studies
Structural and chemical properties of pyrimidine derivatives have been extensively studied. Zhang et al. (2018) conducted research on 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas, providing insights into non-covalent interactions and molecular structures, which are crucial for understanding their chemical behavior (Zhang et al., 2018).
Isostructural Co-Crystals and Molecular Recognition
The formation of isostructural co-crystals involving aminopyrimidines, as studied by Ebenezer et al. (2011), showcases the utility of pyrimidine derivatives in understanding molecular recognition processes, which is vital in pharmaceutical development (Ebenezer et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
4-chloro-6-methyl-2-pyridin-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c1-7-6-9(11)14-10(13-7)8-4-2-3-5-12-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTIZJZQBKJJCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376933 | |
| Record name | 4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine | |
CAS RN |
77168-31-1 | |
| Record name | 4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-6-methyl-2-(pyridin-2-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















